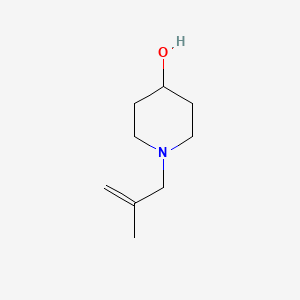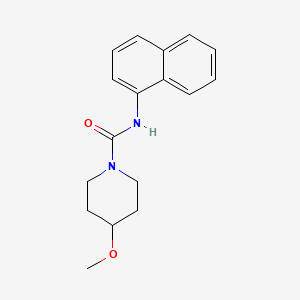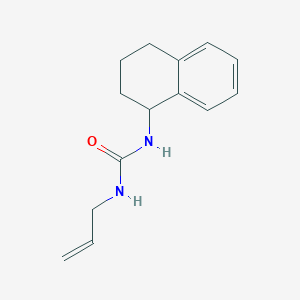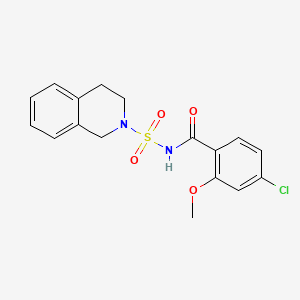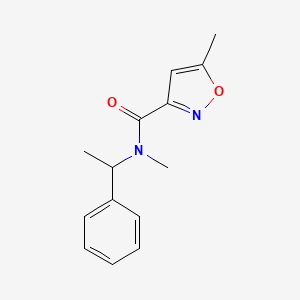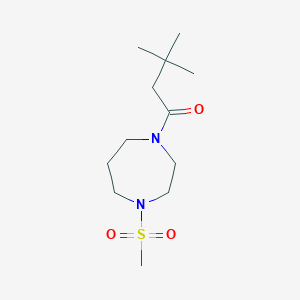
3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one, also known as DMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMB is a ketone derivative of diazepane and is structurally similar to other compounds that have been studied for their biological activity.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one is not fully understood, but it is thought to be related to its ability to modulate oxidative stress and inflammation. 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one has been shown to upregulate antioxidant enzymes and reduce the production of pro-inflammatory cytokines. Additionally, 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one has been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective effects, 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one has been shown to reduce liver damage caused by alcohol consumption. 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one has also been shown to improve glucose tolerance and insulin sensitivity in a mouse model of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one in lab experiments is its high purity and stability. 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one. One area of interest is in the development of 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one derivatives that have improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one and its potential applications in various fields. Finally, clinical trials are needed to determine the safety and efficacy of 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one in humans.
Méthodes De Synthèse
3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one can be synthesized through a multistep process starting with the reaction of 4-methylsulfonyl-1,4-diazepane with 3-bromo-3-methylbutanone. The resulting intermediate is then treated with a reducing agent to yield 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one. This synthesis method has been optimized for high yield and purity.
Applications De Recherche Scientifique
3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one has been studied for its potential applications in various scientific fields. One area of interest is in the field of neuroscience, where 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one has been shown to have neuroprotective effects. In a study conducted on rats, 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one was found to reduce neuronal damage caused by ischemia-reperfusion injury. Additionally, 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one has been shown to improve cognitive function in a mouse model of Alzheimer's disease.
Propriétés
IUPAC Name |
3,3-dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3S/c1-12(2,3)10-11(15)13-6-5-7-14(9-8-13)18(4,16)17/h5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCIASUYGXGOKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCCN(CC1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenyl-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7566242.png)
![2-(2-Chlorophenyl)-5-[(3-nitro-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7566243.png)
![2-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B7566246.png)
![N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B7566265.png)
![4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B7566272.png)
